4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

nAChR subtype selectivity α7 pharmacology off-target profiling

Researchers requiring unambiguous α7 nAChR activation often face off-target effects from 5-HT₃ or α4β2 receptors with common agonists. AR-R17779 (CAS 178419-45-9) resolves this with its unique spirooxazolidinone scaffold. - >170-fold binding selectivity for α7 over α4β2 subtypes - Full agonist efficacy (96% of ACh) with zero 5-HT₃ receptor activity - Structurally rigid, SAR-intolerant core ensures reproducible pharmacology Ideal for patch-clamp electrophysiology, immunopharmacology, and ligand-based drug design.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 178419-45-9
Cat. No. B069972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one
CAS178419-45-9
SynonymsAR-R 17779
AR-R-17779
AR-R17779
spiro(1-azabicyclo(2.2.2)octane-3,5'-oxazolidin-2'-one)
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CNC(=O)O3
InChIInChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)
InChIKeyTYAGAVRSOFABFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR-R17779: High-Selectivity α7 nAChR Full Agonist


4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one (CAS 178419-45-9), also known as AR-R17779 free base, belongs to the spirooxazolidinone class featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core. It is the first reported neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the homomeric α7 subtype over the α4β2 subtype [1]. The compound is widely used as a pharmacological tool to dissect α7 nAChR-mediated functions in neuroscience, immunology, and inflammation research [2].

Pharmacological tool for α7 nAChR subtype-specific studies
Reported selectivity window over α4β2 and 5‑HT₃ receptors
Rigid spirooxazolidine probe for electrophysiology, signaling, and modeling

Why Generic α7 Agonists Cannot Replace AR-R17779


Superficially, several compounds are marketed as 'selective α7 nAChR agonists,' but their off-target profiles, efficacy levels, and structure-activity relationships differ dramatically from AR-R17779. Unlike GTS-21 (DMXB-A), which acts as a partial agonist at α7 and a potent antagonist at α4β2 (Ki = 20 nM), AR-R17779 exhibits a >170‑fold binding selectivity ratio for α7 over α4β2 . Similarly, PNU‑282987 retains significant 5‑HT₃ receptor affinity (Ki = 930 nM), while AR-R17779 is devoid of any 5‑HT₃ activity [1]. Even minor chemical modifications to the spirooxazolidine core abolish α7 affinity, rendering generic replacement risky for reproducible pharmacology [2].

AR-R17779
α7 full agonist; low α4β2 affinity
No 5‑HT₃ activity
Rigid spirooxazolidine core limits off-target shifts
GTS‑21 – partial α7 agonist, potent α4β2 antagonist
PNU‑282987 – α7 agonist with 5‑HT₃ binding
Generic α7 agonists may introduce confounding serotonergic or α4β2 effects
Risk
Partial agonism or off‑target receptor engagement can alter functional readouts, cholinergic anti‑inflammatory interpretation, and modeling outcomes.
Structural analogs with modified spirooxazolidine scaffold may lose α7 affinity, limiting reproducibility.

AR-R17779 vs. In-Class α7 Agonists: Key Evidence


Subtype Binding Selectivity vs. GTS-21

AR‑R17779 demonstrates a binding selectivity ratio of approximately 174‑fold for α7 over α4β2 nAChRs (Ki α7 = 92 nM; Ki α4β2 = 16,000 nM) . In contrast, GTS‑21 (DMXB‑A) is a potent antagonist at α4β2 with a Ki of 20 nM, indicating preferential binding to the off‑target subtype rather than the intended α7 receptor .

Binding Selectivity: α7 vs α4β2
Source review
AR‑R17779: α7 Ki 92 nM; α4β2 Ki 16,000 nM (≈174‑fold selectivity)
GTS‑21: α4β2 Ki 20 nM (antagonist); α7 partial agonism
Supports α7‑selective study design without α4β2 interference
Cross-study comparison; binding conditions vary
nAChR subtype selectivity α7 pharmacology off-target profiling

5‑HT₃ Receptor Off-Target Activity vs. PNU‑282987

Electrophysiological characterization in Xenopus oocytes showed that AR‑R17779 has no detectable agonist or antagonist activity at rat 5‑HT₃A receptors [1]. PNU‑282987, another widely used α7 agonist, exhibits significant 5‑HT₃ binding with a Ki of 930 nM and functional antagonist activity at 5‑HT₃ receptors (IC₅₀ = 4,541 nM) . Tropisetron, sometimes misapplied as an α7 tool compound, is primarily a 5‑HT₃ antagonist with complex nicotinic actions [1].

5‑HT₃ Off‑Target Activity
Head-to-head
AR‑R17779: no agonist/antagonist activity at 5‑HT₃A
PNU‑282987: Ki 5‑HT₃ = 930 nM; functional IC₅₀ = 4,541 nM
Enables α7‑specific signaling without serotonergic confound
Electrophysiology in oocytes; 5‑HT₃ engagement absent
5-HT₃ receptor α7 selectivity electrophysiology

Functional Efficacy: Full vs. Partial Agonism

AR‑R17779 acts as a full agonist at α7 nAChRs, achieving 96% of the maximal acetylcholine (ACh) response [1]. GTS‑21, by comparison, is a partial agonist that activates human α7 receptors to only ~60% of the ACh‑induced maximum . This difference in intrinsic efficacy translates to distinct downstream signaling amplitudes.

Functional Efficacy vs ACh
Reported
AR‑R17779: 96% of ACh maximal response (full agonist)
GTS‑21: ~60% of ACh maximal response (partial agonist)
Full agonist profile supports maximal receptor activation assays
Electrophysiological recording; partial agonists may yield sub‑threshold responses
α7 efficacy full agonist partial agonist receptor activation

SAR Intolerance of the Spirooxazolidine Scaffold

Preliminary structure-activity relationship (SAR) studies revealed that even minor chemical modifications to the spirooxazolidine core of AR‑R17779 result in significant loss of α7 nicotinic receptor affinity [1]. This conformational restriction contrasts with more flexible α7 agonist chemotypes (e.g., anabaseine derivatives such as GTS‑21), where structural modifications are tolerated and can inadvertently introduce off‑target activities.

SAR Intolerance
Class-level
Minor scaffold modifications cause significant α7 affinity loss
Conformationally restricted probe for docking and modeling
Qualitative SAR; specific analog data limited
structure-activity relationship spirooxazolidine scaffold rigidity

Optimal Research Applications for AR-R17779


α7‑Selective Electrophysiology Without Off-Target Cross‑Talk

When patch-clamp or two‑electrode voltage clamp recordings demand selective α7 nAChR activation, AR‑R17779 eliminates confounding effects from α4β2 and 5‑HT₃ receptors. Its >170‑fold binding selectivity for α7 over α4β2 [1] and complete lack of 5‑HT₃ activity [2] make it the ligand of choice for characterizing α7‑mediated ion currents in native tissue or heterologous expression systems.

Maximal‑Response Functional Assays Requiring Full Agonism

Assays requiring full receptor engagement—such as calcium flux, neurotransmitter release, or downstream kinase activation—benefit from AR‑R17779's full agonist profile (96% of ACh efficacy) [1]. Partial agonists like GTS‑21 (~60% efficacy) [2] may not achieve the response threshold needed to detect α7‑dependent signals, particularly in low‑receptor‑density preparations.

Cholinergic Anti‑Inflammatory Pathway Without Serotonergic Confounds

The cholinergic anti‑inflammatory reflex is mediated by α7 nAChRs on immune cells, but many α7 agonists (e.g., PNU‑282987, tropisetron) also engage 5‑HT₃ receptors [1]. AR‑R17779 enables unambiguous attribution of anti‑inflammatory effects to α7 signaling, as it is devoid of 5‑HT₃ activity [2], making it essential for reproducible immunopharmacology studies.

Computational Docking with a Conformationally Restricted Ligand

The rigid spirooxazolidine scaffold of AR‑R17779, combined with its documented SAR intolerance (minor changes abolish activity) [1], provides an ideal template for ligand‑based drug design, pharmacophore mapping, and molecular docking studies. Researchers building α7 agonist models benefit from a structurally constrained probe that reduces the conformational sampling problem inherent to flexible ligands.

Application
Selection Property
Validation Focus
α7 electrophysiology studies
Subtype selectivity window
Verify absence of α4β2/5‑HT₃ modulation
Full-agonist functional assays
Intrinsic efficacy (full agonism)
Confirm maximal receptor activation (e.g., calcium flux)
Cholinergic anti‑inflammatory pathway research
Receptor specificity (no 5‑HT₃ activity)
Attribute effects solely to α7 signaling
Computational docking and pharmacophore modeling
Rigid spirooxazolidine scaffold
Verify conformational constraint and binding pose consistency
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